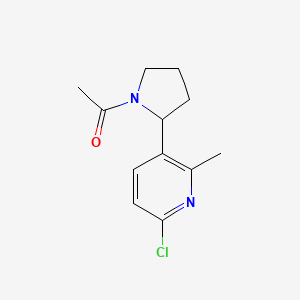

Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-3-(4-Iod-3-methyl-1H-pyrazol-1-yl)propanoat ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Ethylestergruppe, eines Iodatoms und einer Methylgruppe aus, die an den Pyrazolring gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-(4-Iod-3-methyl-1H-pyrazol-1-yl)propanoat umfasst in der Regel die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Pyrazolderivats mit Ethylbromacetat in Gegenwart einer Base wie Kaliumcarbonat.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Produktion im großen Maßstab optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, automatisierter Synthese und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-3-(4-Iod-3-methyl-1H-pyrazol-1-yl)propanoat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nukleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat können verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Azido- oder Thiocyanatderivate ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Ethyl-3-(4-Iod-3-methyl-1H-pyrazol-1-yl)propanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es kann als Baustein für die Synthese von potenziellen pharmazeutischen Wirkstoffen verwendet werden, darunter entzündungshemmende und krebshemmende Medikamente.

Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologische Studien: Es kann in Studien verwendet werden, um die biologische Aktivität von Pyrazolderivaten zu verstehen.

Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-(4-Iod-3-methyl-1H-pyrazol-1-yl)propanoat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer therapeutischen Wirkung führt. Das Iodatom und die Estergruppe können eine entscheidende Rolle für die Bindungsaffinität und -spezifität der Verbindung gegenüber ihren molekularen Zielstrukturen spielen.

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The iodine atom and the ester group can play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-3-(4-Iod-1H-pyrazol-1-yl)propanoat: Ähnliche Struktur, jedoch mit einer Methylestergruppe anstelle einer Ethylestergruppe.

Ethyl-3-(4-Chlor-3-methyl-1H-pyrazol-1-yl)propanoat: Ähnliche Struktur, jedoch mit einem Chloratom anstelle eines Iodatoms.

Ethyl-3-(4-Brom-3-methyl-1H-pyrazol-1-yl)propanoat: Ähnliche Struktur, jedoch mit einem Bromatom anstelle eines Iodatoms.

Einzigartigkeit

Ethyl-3-(4-Iod-3-methyl-1H-pyrazol-1-yl)propanoat ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das seine Reaktivität und biologische Aktivität erheblich beeinflussen kann. Das Iodatom kann an bestimmten Wechselwirkungen teilnehmen, die mit anderen Halogenen nicht möglich sind, was diese Verbindung in bestimmten Anwendungen besonders wertvoll macht.

Eigenschaften

Molekularformel |

C9H13IN2O2 |

|---|---|

Molekulargewicht |

308.12 g/mol |

IUPAC-Name |

ethyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C9H13IN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

WTXHABNPVYPSER-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCN1C=C(C(=N1)C)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)

![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)

![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)